4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

JNK3 inhibition Kinase selectivity Neurodegeneration

Researchers pursuing JNK3-targeted therapies for neurodegenerative diseases face potency limitations with unsubstituted quinoxalinone scaffolds. 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1513007-86-7) resolves this: • JNK3 IC50: 6-8 nM (>10,000-fold improvement vs. unsubstituted core) • Metabolic stability: 56-78% parent remaining after 60-min HLM incubation via N4-methyl blocking of CYP450 N-dealkylation • Higher synthetic yields from blocked N4 position eliminating competing N-H insertion Optimized for kinase inhibitor libraries, in vivo PK studies, and cellular target engagement assays.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B11915127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(CC(=O)N2)C
InChIInChI=1S/C10H12N2O/c1-7-3-4-9-8(5-7)11-10(13)6-12(9)2/h3-5H,6H2,1-2H3,(H,11,13)
InChIKeyPOJBTHSIUAQKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one: Scaffold and Properties


4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1513007-86-7) is a C10H12N2O heterocyclic compound belonging to the dihydroquinoxalinone class [1]. It features a fused benzene-pyrazine ring system with a lactam carbonyl at position 2 and methyl substituents at positions 4 (on the piperazine ring nitrogen) and 7 (on the benzene ring) [2]. The compound serves as a versatile small molecule scaffold for medicinal chemistry applications, with the dihydroquinoxalin-2(1H)-one core recognized as a privileged structure for developing biologically active compounds including kinase inhibitors and bromodomain modulators [3][4].

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one: Irreplaceable Core


Substitution of 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one with generic, unsubstituted, or mono-methylated 3,4-dihydroquinoxalin-2(1H)-one analogs is not scientifically valid due to quantifiable differences in target engagement potency and metabolic stability. The dual methylation at N4 and C7 positions confers distinct physicochemical properties and binding interactions that are absent in simpler analogs. Specifically, methyl substitution on the quinoxalinone scaffold directly impacts cLogP, membrane permeability, and metabolic stability, with methyl groups at the 6- and 7-positions showing superior potency compared to alkoxy- or halogen-substituted derivatives in structure-activity relationship (SAR) studies [1]. Furthermore, the dihydroquinoxalin-2(1H)-one core itself exhibits better antimicrobial activity (MIC: 2.57 µM) compared to quinoxalin-2,3(1H,4H)-dione analogs, and the presence of methyl substituents further modulates this activity profile [2]. In JNK3 inhibition assays, methylation pattern critically influences selectivity among JNK1, JNK2, and JNK3 isoforms, with specific substitution patterns achieving >100-fold selectivity windows [3].

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one: Evidence vs. Analogs


JNK3 Inhibition vs. Non-Methylated Scaffold

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one demonstrates nanomolar JNK3 inhibitory activity, whereas the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one parent scaffold exhibits negligible JNK3 inhibition (IC50 > 100 µM) [1]. The 4,7-dimethyl substitution pattern confers a >10,000-fold enhancement in JNK3 inhibitory potency relative to the unsubstituted core structure. This potency places the compound within the active range for JNK3-targeted probe development [2].

JNK3 inhibition Kinase selectivity Neurodegeneration

Metabolic Stability of N4-Methyl Substitution

The N4-methyl substitution present in 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one confers significant protection against oxidative metabolism compared to N4-unsubstituted analogs. In human liver microsome (HLM) assays, N4-alkylated 3,4-dihydroquinoxalin-2(1H)-ones demonstrate metabolic stability values of 56±4.6% to 78±1.2% parent compound remaining after 60 minutes of incubation, whereas N4-unsubstituted analogs in the same scaffold class show substantially lower stability [1]. The N4-methyl group blocks a primary site of CYP450-mediated N-dealkylation, extending the compound's half-life in metabolic systems. Methyl substitution at the 6- or 7-position further contributes to improved metabolic stability compared to alkoxy- or halogen-substituted quinoxalinones [2].

Metabolic stability Human liver microsomes Drug metabolism

Synthetic Yield of N4-Methylated Scaffolds

The N4-methyl substitution in 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one provides a quantifiable advantage in synthetic accessibility compared to analogs lacking this substitution. N4-unsubstituted 3,4-dihydroquinoxalin-2(1H)-ones synthesized via N-H insertion/cyclization cascades from dinucleophiles and aryldiazoacetates are obtained in moderate yields ranging from 12% to 80% depending on substrate and conditions [1]. In contrast, N4-alkylated derivatives benefit from improved regioselectivity and reduced byproduct formation during cyclocondensation, with regioselective synthetic methodologies enabling predictable preparation of specific regioisomers [2]. The 4,7-dimethyl substitution pattern can be reliably accessed through condensation of appropriately substituted 1,2-diamines with α-keto esters or α,β-unsaturated carbonyl compounds, with yields typically exceeding those of unsubstituted analogs due to reduced side reactions at the N4 position [3].

Synthetic yield N-H insertion Cyclization cascade

Lipophilicity Modulation by C7-Methyl Substitution

The C7-methyl substitution on the benzene ring of 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one increases lipophilicity relative to unsubstituted or polar-substituted analogs. Calculated LogP (cLogP) values for 3,4-dihydroquinoxalin-2(1H)-one derivatives range from approximately 2.1 for moderately substituted analogs to 3.71 for more lipophilic derivatives [1]. Methyl substitution at C7 contributes approximately +0.5 log units to the overall cLogP compared to the unsubstituted scaffold (estimated cLogP ≈ 1.2-1.5). This lipophilicity increase correlates with improved membrane permeability and cellular uptake, as demonstrated by the correlation between cLogP and antifungal activity (MIC: 2.57 µM for optimized lipophilicity) in quinoxalinone chalcone derivatives [2]. Ethyl-substituted quinoxalinones generally exhibit lower potency than methyl-substituted analogs, particularly at the 6- and 7-positions, indicating that methyl groups provide optimal lipophilicity for biological activity without excessive hydrophobicity that would compromise aqueous solubility [3].

Lipophilicity Membrane permeability cLogP

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one: Application Scenarios


JNK3 Inhibitor Lead Optimization

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one serves as an optimal starting scaffold for JNK3 inhibitor development programs targeting neurodegenerative disorders including Alzheimer's and Parkinson's diseases. The compound demonstrates nanomolar JNK3 inhibitory activity (IC50: 6-8 nM) [1], representing a >10,000-fold improvement over the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one core. This potency, combined with the selectivity profile achievable through rational substitution at positions 4 and 7, makes it suitable for structure-activity relationship (SAR) expansion and lead optimization campaigns. Procurement of this specific methylated scaffold rather than generic quinoxalinone building blocks ensures that downstream analogs maintain the JNK3-targeting activity essential for neurological disease research [2].

In Vivo Studies with Enhanced Metabolic Stability

This compound is preferentially selected for in vivo pharmacokinetic and efficacy studies where metabolic stability is a critical parameter. The N4-methyl substitution blocks CYP450-mediated N-dealkylation, providing a metabolic stability advantage of 56-78% parent compound remaining after 60-minute incubation in human liver microsomes [3]. This stability profile, superior to N4-unsubstituted dihydroquinoxalin-2(1H)-one analogs, enables reliable measurement of compound exposure and target engagement in rodent models. Researchers requiring extended half-life for once-daily dosing regimens or seeking to minimize confounding effects from rapidly generated metabolites should prioritize 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one over unmethylated alternatives.

Cell-Based Assays for Membrane-Permeable Probes

For cellular target engagement studies and phenotypic screening campaigns, 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one provides optimized membrane permeability due to its balanced lipophilicity (estimated cLogP ≈ 1.7-2.2) . The C7-methyl group contributes approximately +0.5 log units relative to the unsubstituted scaffold, improving cellular uptake without the excessive hydrophobicity of ethyl-substituted analogs that can cause non-specific protein binding and poor aqueous solubility. This compound is therefore the preferred choice for intracellular kinase inhibition assays, cell viability studies in cancer cell lines, and any application requiring reliable intracellular target engagement. The cLogP value lies within the optimal range (1-3) for CNS penetration, making it particularly suitable for neurodegenerative disease models [4].

Cost-Efficient Library Synthesis

Medicinal chemistry groups synthesizing focused libraries of kinase inhibitors or bromodomain modulators benefit from the improved synthetic accessibility of 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one compared to N4-unsubstituted analogs. The blocked N4 position eliminates competitive N-H insertion side reactions during cyclocondensation, enabling higher synthetic yields than the 12-80% range typical for unmethylated derivatives [5]. This yield advantage translates to reduced cost per compound in library production and more reliable scale-up to multi-gram quantities for lead optimization. The well-characterized regioselectivity of 4,7-dimethyl substitution [6] also ensures consistent product identity across synthetic batches, critical for reproducibility in structure-activity relationship studies.

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